(3E)-2-oxo-4-(thiophen-2-yl)but-3-enoic acid
Description
(3E)-2-oxo-4-(thiophen-2-yl)but-3-enoic acid is an organic compound that features a thiophene ring, which is a five-membered ring containing one sulfur atom
Properties
IUPAC Name |
(E)-2-oxo-4-thiophen-2-ylbut-3-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O3S/c9-7(8(10)11)4-3-6-2-1-5-12-6/h1-5H,(H,10,11)/b4-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYMUXHDTVARLD-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-2-oxo-4-(thiophen-2-yl)but-3-enoic acid can be achieved through several methods. One common approach involves the condensation reaction of thiophene derivatives with α,β-unsaturated carbonyl compounds. The reaction typically requires a base catalyst and is carried out under reflux conditions . Another method involves the use of multicomponent reactions, where thiophene derivatives are synthesized through ring-forming reactions involving multiple reactants .
Industrial Production Methods
Industrial production of thiophene derivatives, including (3E)-2-oxo-4-(thiophen-2-yl)but-3-enoic acid, often involves large-scale condensation reactions. These reactions are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(3E)-2-oxo-4-(thiophen-2-yl)but-3-enoic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiophene derivatives .
Scientific Research Applications
(3E)-2-oxo-4-(thiophen-2-yl)but-3-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of (3E)-2-oxo-4-(thiophen-2-yl)but-3-enoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. For example, it may inhibit enzymes involved in the synthesis of nucleic acids, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- Thiophene-2-carboxylic acid
- 2-acetylthiophene
- Thiophene-3-carboxylic acid
Uniqueness
(3E)-2-oxo-4-(thiophen-2-yl)but-3-enoic acid is unique due to its specific structural features, such as the presence of both a thiophene ring and an α,β-unsaturated carbonyl group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from other thiophene derivatives .
Biological Activity
(3E)-2-oxo-4-(thiophen-2-yl)but-3-enoic acid, also known by its CAS number 42393-10-2, is a compound characterized by its unique thiophene moiety and keto-enolic system. This structure endows it with diverse chemical reactivity and potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with biological macromolecules, potential therapeutic applications, and relevant case studies.
The molecular formula of (3E)-2-oxo-4-(thiophen-2-yl)but-3-enoic acid is C8H6O3S, with a molecular weight of 182.19 g/mol. Its structure features a thiophene ring and a carboxylic acid group, which contribute to its biological activity.
Biological Activity Overview
Preliminary research indicates that (3E)-2-oxo-4-(thiophen-2-yl)but-3-enoic acid exhibits several biological activities, including:
- Antimicrobial Activity : The compound has shown potential against various microbial strains, suggesting its utility in developing antimicrobial agents.
- Antioxidant Properties : Its ability to scavenge free radicals indicates potential as an antioxidant.
- Neuroprotective Effects : Some derivatives of thiophene compounds have been noted for their neuroprotective properties, which may extend to this compound as well.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Inhibits growth of specific bacterial strains | |
| Antioxidant | Scavenges free radicals | |
| Neuroprotective | Potential protective effects on neural cells |
The biological activity of (3E)-2-oxo-4-(thiophen-2-yl)but-3-enoic acid is largely attributed to its functional groups that allow for interactions with biological macromolecules. Research has shown that compounds with similar structures can modulate enzyme activities and affect signaling pathways.
Case Study: Antimicrobial Efficacy
A study investigating the antimicrobial properties of thiophene derivatives found that (3E)-2-oxo-4-(thiophen-2-yl)but-3-enoic acid exhibited significant inhibition against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL, indicating moderate effectiveness compared to standard antibiotics.
Synthetic Routes and Applications
Various synthetic methodologies have been explored for the preparation of (3E)-2-oxo-4-(thiophen-2-yl)but-3-enoic acid. These include:
- Aldol Condensation : Utilizing thiophene derivatives in aldol reactions to synthesize the target compound.
- Biocatalytic Methods : Employing enzymes from Pseudomonas putida for the asymmetric synthesis of related compounds.
Table 2: Synthetic Methods
| Method | Description | Yield (%) |
|---|---|---|
| Aldol Condensation | Reaction between thiophene and carbonyl compounds | 70% |
| Biocatalysis | Enzymatic synthesis using specific enzymes | 85% |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (3E)-2-oxo-4-(thiophen-2-yl)but-3-enoic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step routes, such as coupling thiophene derivatives with α,β-unsaturated keto-acid precursors. Key steps include:
- Thiophene functionalization : Introducing substituents via electrophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura for aryl-thiophene linkages) .
- Knoevenagel condensation : To form the α,β-unsaturated keto-acid backbone. Optimization requires precise pH control (e.g., using pyridine or acetic acid as catalysts) and temperature regulation (60–80°C) to enhance yield and stereoselectivity .
- Purification : Column chromatography with polar solvents (e.g., ethyl acetate/hexane gradients) ensures high purity.
Q. Which spectroscopic techniques are most effective for characterizing (3E)-2-oxo-4-(thiophen-2-yl)but-3-enoic acid?
- Methodological Answer :
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry. The thiophene protons (δ 6.8–7.5 ppm) and conjugated enone system (δ 5.8–6.5 ppm for vinyl protons; δ 170–175 ppm for carbonyl carbons) are diagnostic .
- IR spectroscopy : Stretching frequencies for C=O (1680–1720 cm⁻¹) and C=C (1600–1650 cm⁻¹) validate the α,β-unsaturated acid structure .
- Mass spectrometry (HRMS) : Molecular ion peaks ([M+H]⁺ or [M-H]⁻) confirm the molecular formula, while fragmentation patterns elucidate structural motifs .
Q. How can researchers differentiate this compound from structurally similar analogs (e.g., phenyl vs. thiophen-2-yl substituents)?
- Methodological Answer :
- X-ray crystallography : Resolves spatial arrangement, particularly the (3E) configuration and thiophene orientation .
- HPLC with chiral columns : Separates enantiomers or diastereomers if asymmetric centers are present .
- Comparative UV-Vis analysis : Conjugation length differences (e.g., thiophene vs. phenyl) alter λmax values by 10–20 nm .
Advanced Research Questions
Q. What computational models predict the bioactivity of (3E)-2-oxo-4-(thiophen-2-yl)but-3-enoic acid, and how reliable are these predictions?
- Methodological Answer :
- PASS (Prediction of Activity Spectra for Substances) : Estimates bioactivity based on structural descriptors (e.g., thiophene’s electron-rich π-system and keto-enol tautomerism). Predictions suggest potential as a kinase inhibitor or antioxidant (Pa > 0.7) .
- Molecular docking : Validates interactions with targets like COX-2 or NADPH oxidase. Reliability depends on force-field accuracy and conformational sampling (e.g., AutoDock Vina vs. Schrödinger Glide) .
- Limitations : False positives may arise due to unaccounted solvation effects or metabolic instability. Experimental validation (e.g., enzyme assays) is critical .
Q. What catalytic mechanisms facilitate key reactions in synthesizing this compound (e.g., C–C bond formation)?
- Methodological Answer :
- Palladium-catalyzed cross-coupling : For thiophene-aryl linkages, oxidative addition of Pd(0) to halides, followed by transmetallation and reductive elimination .
- Acid-base catalysis in Knoevenagel : Proton transfer from β-keto acid to amine catalysts (e.g., piperidine), stabilizing the transition state via enolate intermediates .
- Metal-mediated Si–C bond cleavage : In silacyclic precursors, scandium or rhodium catalysts activate Si–C bonds, enabling regioselective thiophene incorporation .
Q. How does the thiophene moiety influence the compound’s electronic properties and reactivity?
- Methodological Answer :
- Electron-rich π-system : Thiophene’s sulfur atom enhances electron density, stabilizing radical intermediates in oxidation reactions (e.g., HAT or SET mechanisms) .
- Conjugation effects : Extends π-delocalization in the but-3-enoic acid backbone, lowering LUMO energy and increasing electrophilicity at the α,β-unsaturated carbonyl .
- Steric effects : 2-Thiophenyl orientation minimizes steric hindrance, favoring planar conformations for optimal target binding .
Q. What strategies resolve contradictions in reported biological activity data (e.g., antioxidant vs. pro-oxidant effects)?
- Methodological Answer :
- Dose-response profiling : Low concentrations (µM range) may show antioxidant activity via radical scavenging, while higher doses (mM) induce pro-oxidant effects via metal chelation .
- Redox environment modulation : Assays under varying O2 tension or glutathione levels clarify context-dependent behavior .
- Metabolite tracking : LC-MS identifies unstable intermediates (e.g., sulfoxides) that may contribute to divergent activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
